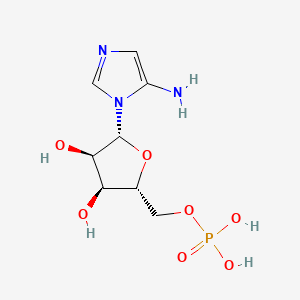

5-Aminoimidazole ribonucleotide

Description

5-Aminoimidazole ribonucleotide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDACUKOKVHBVHJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948494 | |

| Record name | 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole ribonucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25635-88-5 | |

| Record name | Aminoimidazole ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25635-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoimidazole ribonucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5-Aminoimidazole Ribonucleotide in Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and the production of nucleic acids. Central to this intricate process is the intermediate, 5-aminoimidazole ribonucleotide (AIR). This technical guide provides an in-depth exploration of the function of AIR in purine biosynthesis, detailing the enzymatic reactions it undergoes, the regulatory mechanisms that govern its flux, and the experimental methodologies used to study this critical juncture in purine metabolism. A thorough understanding of the synthesis and conversion of AIR is paramount for researchers in metabolic diseases and professionals in drug development, as the enzymes involved represent promising targets for novel therapeutic interventions, particularly in oncology and infectious diseases.

This compound: A Key Intermediate in Purine Biosynthesis

5'-Phosphoribosyl-5-aminoimidazole (AIR) is a crucial biochemical intermediate in the multi-step de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1] The formation of the imidazole (B134444) ring of the purine nucleus is completed with the synthesis of AIR, marking a significant milestone in the pathway.

The synthesis of AIR is catalyzed by the enzyme phosphoribosylaminoimidazole synthetase (AIRS) , also known as FGAM cyclase. This enzyme facilitates the ATP-dependent cyclization of 5'-phosphoribosylformylglycinamidine (B12757112) (FGAM) to form AIR, with the concurrent production of ADP and inorganic phosphate (B84403).[2] In humans and other vertebrates, AIRS exists as a domain within a trifunctional protein that also contains glycinamide (B1583983) ribonucleotide synthetase (GARS) and glycinamide ribonucleotide formyltransferase (GART) activities.[2][3]

Following its synthesis, AIR serves as the substrate for the next step in the pathway: the carboxylation of the imidazole ring to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). This reaction represents a key divergence in the de novo purine synthesis pathway between vertebrates and many microorganisms, offering a potential avenue for selective drug targeting.[4]

Enzymatic Conversion of AIR: A Tale of Two Pathways

The carboxylation of AIR to CAIR is accomplished by different enzymatic strategies in higher eukaryotes versus bacteria, yeast, and fungi.

The Vertebrate Pathway: A Direct Carboxylation

In vertebrates, the conversion of AIR to CAIR is catalyzed by a single enzyme, phosphoribosylaminoimidazole carboxylase (AIRC) .[4] This enzyme utilizes carbon dioxide directly as the substrate and does not require ATP for its activity.[4] In humans, AIRC is part of a bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS), which catalyzes two sequential steps of the purine biosynthesis pathway.[3][5]

The Microbial Pathway: A Two-Step Conversion

In contrast, most bacteria, yeast, and fungi employ a two-step process to convert AIR to CAIR, requiring two distinct enzymes:

-

N5-carboxyaminoimidazole ribonucleotide synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of AIR using bicarbonate (HCO3-) to form the intermediate N5-carboxyaminoimidazole ribonucleotide (N5-CAIR).[6][7]

-

N5-carboxyaminoimidazole ribonucleotide mutase (PurE): This enzyme then isomerizes N5-CAIR to CAIR.[6][7]

This divergence in the pathway between humans and microbial pathogens presents a significant opportunity for the development of selective antimicrobial agents.[8]

Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of the enzymes that metabolize AIR is crucial for comprehending the efficiency and regulation of the purine biosynthesis pathway. While comprehensive kinetic data is not available for all species, the following tables summarize known parameters for key enzymes.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Notes |

| AIR Synthetase (AIRS) | Data not available | FGAM | - | - | - | Kinetic data for AIRS is not well-documented in publicly available literature. |

| ATP | - | - | - | |||

| AIR Carboxylase (AIRC) | Gallus gallus (chicken) | HCO₃⁻ | ~100 | - | 32 | The K_m_ for HCO₃⁻ is 10-fold lower than that of E. coli PurE.[1][6] |

| Treponema denticola | AIR | - | - | 77 | This is a type II PurE, functionally analogous to vertebrate AIRC.[9] | |

| N5-CAIR Mutase (PurE) | Escherichia coli | N5-CAIR | - | - | - | The K_m_ for HCO₃⁻ in the reverse reaction is approximately 1 mM.[1] |

Inhibitor Kinetics

| Enzyme | Organism | Inhibitor | K_i_ (nM) | Type of Inhibition |

| AIR Carboxylase (AIRC) | Gallus gallus | 4-nitro-5-aminoimidazole ribonucleotide (NAIR) | 0.34 | Slow, tight-binding |

Experimental Protocols

Spectrophotometric Assay for AIR Synthetase Activity

This assay is adapted from a method for measuring aminoacyl-tRNA synthetase activity, which also produces pyrophosphate (PPi). The continuous production of PPi is coupled to the cleavage of PPi into two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The liberated Pi is then detected colorimetrically using a malachite green-based reagent.

Materials:

-

Purified AIR synthetase

-

5'-phosphoribosylformylglycinamidine (FGAM)

-

ATP

-

Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Inorganic pyrophosphatase

-

Malachite Green Reagent (e.g., from a commercial kit)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at ~620-650 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, a saturating concentration of FGAM, and varying concentrations of ATP.

-

Add inorganic pyrophosphatase to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified AIR synthetase.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent.

-

Allow color to develop according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of PPi produced.

-

Calculate the initial velocity of the reaction and determine kinetic parameters (K_m_ for ATP and V_max_) by fitting the data to the Michaelis-Menten equation.

Bratton-Marshall Assay for AIR Carboxylase (PurE) Activity

This assay is suitable for measuring the activity of the microbial PurE enzyme by detecting the formation of its product, CAIR, which is a diazotizable amine.

Materials:

-

Purified PurE enzyme

-

This compound (AIR)

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.8

-

Sodium nitrite (B80452) solution (e.g., 0.1% w/v)

-

Ammonium (B1175870) sulfamate (B1201201) solution (e.g., 0.5% w/v)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (e.g., 0.1% w/v in 95% ethanol)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Set up the enzymatic reaction by combining purified PurE with its substrate, AIR, in the reaction buffer.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

-

Stop the reaction by adding TCA to precipitate the protein.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

To the supernatant, add sodium nitrite solution and incubate for a few minutes to diazotize the amino group of CAIR.

-

Add ammonium sulfamate to quench the excess nitrite.

-

Add the NED solution to couple with the diazonium salt, forming a colored azo dye.

-

Measure the absorbance of the resulting solution at approximately 540-550 nm.

-

Create a standard curve using a known concentration of a primary aromatic amine to quantify the amount of CAIR produced.

Regulation of AIR Synthesis and Conversion

The flux through the purine biosynthesis pathway is tightly regulated to meet the cell's demand for purine nucleotides while avoiding wasteful overproduction. While much of the regulation focuses on the initial committed steps of the pathway, the enzymes responsible for the synthesis and conversion of AIR are also subject to control.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the de novo purine synthesis pathway, including AIR synthetase and AIR carboxylase, is often coordinately regulated. In many bacteria, the pur operon is controlled by the PurR repressor, which binds to the operator regions of these genes in the presence of purine corepressors such as hypoxanthine (B114508) or guanine, thereby downregulating their transcription when purine levels are high.

Allosteric Regulation

While specific allosteric regulation of AIR synthetase and AIR carboxylase is not as well-characterized as the feedback inhibition of the initial enzymes of the pathway (e.g., PRPP amidotransferase), the overall flux through this segment of the pathway is indirectly controlled by the levels of downstream purine nucleotides. High concentrations of AMP, GMP, and IMP can inhibit the initial steps, reducing the availability of the substrate for AIR synthetase.

Signaling Pathways and Logical Relationships

The de novo purine synthesis pathway is intricately linked to other cellular processes, and its activity is influenced by various signaling pathways that sense the cell's metabolic and proliferative state.

Caption: De novo purine biosynthesis pathway focusing on AIR.

Caption: Regulation of the de novo purine synthesis pathway.

Conclusion

This compound stands as a critical nexus in the de novo synthesis of purines. The enzymes responsible for its formation and subsequent conversion, AIR synthetase and AIR carboxylase, play indispensable roles in this vital metabolic pathway. The distinct mechanisms of AIR carboxylation in vertebrates and microorganisms provide a compelling rationale for the development of targeted antimicrobial therapies. A deeper understanding of the kinetics and regulation of these enzymes, facilitated by robust experimental methodologies, will continue to fuel advancements in both basic research and the design of novel therapeutics for a range of human diseases.

References

- 1. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interrogating the mechanism of a tight binding inhibitor of AIR carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purC phosphoribosylaminoimidazole-succinocarboxamide synthase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Interrogating the Mechanism of a Tight Binding Inhibitor of AIR Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-enzymes.com [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoribosylaminoimidazole carboxylase - Wikipedia [en.wikipedia.org]

- 8. Mechanism of feedback allosteric inhibition of ATP phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 5-Aminoimidazole Ribonucleotide in De Novo Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and signaling. Central to this pathway is the intermediate 5-Aminoimidazole ribonucleotide (AIR). This technical guide provides an in-depth exploration of the synthesis, subsequent enzymatic conversions, and critical regulatory functions of AIR. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of the core processes for researchers in academia and the pharmaceutical industry. By understanding the intricacies of AIR's role, new avenues for therapeutic intervention targeting diseases characterized by aberrant cell growth, such as cancer, can be uncovered.

Introduction

Purine nucleotides, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are indispensable for a myriad of cellular functions, including DNA and RNA synthesis, cellular energy currency, and signal transduction.[1] The de novo purine biosynthesis pathway, a highly conserved 10-step enzymatic process, constructs the purine ring from basic precursors. This compound (AIR) is a key intermediate at the fifth step of this pathway, representing the formation of the imidazole (B134444) ring of the purine structure. Its strategic position makes the enzymes responsible for its synthesis and consumption critical nodes for regulation and potential drug targets. This guide will dissect the biochemistry of AIR, from its formation to its downstream conversions, and the complex regulatory networks that govern its flux.

Synthesis of this compound (AIR)

The formation of AIR is the fifth step in the de novo purine biosynthesis pathway. It is an ATP-dependent intramolecular cyclization of 5-formylglycinamidine ribonucleotide (FGAM).

Reaction:

FGAM + ATP → AIR + ADP + Pi

This reaction is catalyzed by AIR synthetase (AIRS) , also known as phosphoribosylaminoimidazole synthetase. In humans and other vertebrates, AIRS exists as a domain within a trifunctional enzyme called GART , which also contains glycinamide (B1583983) ribonucleotide synthetase (GARS) and glycinamide ribonucleotide transformylase (GART) activities.[2][3]

Enzymatic Conversion of AIR

Following its synthesis, AIR serves as the substrate for the sixth step in the pathway, the carboxylation of the imidazole ring to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). The mechanism of this carboxylation exhibits a notable divergence between prokaryotes and eukaryotes.

Eukaryotic Pathway: A Bifunctional Enzyme

In humans and other vertebrates, the carboxylation of AIR is catalyzed by a bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) .[4][5][6] The N-terminal domain of PAICS possesses AIR carboxylase (AIRC) activity, which directly carboxylates AIR using bicarbonate (HCO₃⁻) as the carbon source.[4][5]

Reaction:

AIR + HCO₃⁻ → CAIR + H₂O

Prokaryotic Pathway: Two Distinct Enzymes

In most prokaryotes, including Escherichia coli, the conversion of AIR to CAIR is a two-step process requiring two separate enzymes: N⁵-carboxyaminoimidazole ribonucleotide synthetase (PurK) and N⁵-carboxyaminoimidazole ribonucleotide mutase (PurE) .[7][8][9]

-

PurK first catalyzes the ATP-dependent carboxylation of the exocyclic amino group of AIR to form N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR).[7][9]

-

PurE then catalyzes the intramolecular transfer of the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole ring to yield CAIR.[7][10]

Reactions:

-

AIR + ATP + HCO₃⁻ → N⁵-CAIR + ADP + Pi (catalyzed by PurK)

-

N⁵-CAIR → CAIR (catalyzed by PurE)

This divergence in the pathway between humans and microbes makes PurK and PurE attractive targets for the development of novel antimicrobial agents.[11]

Quantitative Data

The following tables summarize the available kinetic parameters for the enzymes involved in the synthesis and conversion of AIR.

Table 1: Kinetic Parameters for AIR Synthetase (AIRS)

| Organism/Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Escherichia coli AIRS | FGAM | ~14 µM | ~2.5 s-1 | ~1.8 x 105 | Data unavailable |

| Human GART (AIRS domain) | FGAM | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

Table 2: Kinetic Parameters for AIR Carboxylase and Related Enzymes

| Organism/Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Gallus gallus PAICS (AIRC domain) | HCO₃⁻ | ~1 mM | Data unavailable | Data unavailable | [12] |

| Human PAICS (AIRC domain) | Bicarbonate | Data unavailable | 13 s⁻¹ (decarboxylation) | Data unavailable | [4] |

| Escherichia coli PurK | Bicarbonate | ~18.8 mM | Data unavailable | Data unavailable | Data unavailable |

| Escherichia coli PurE | CAIR | ~25 µM | ~1.2 s⁻¹ | ~4.8 x 10⁴ | [10] |

Note: The kcat for human PAICS is for the reverse (decarboxylation) reaction. Detailed kinetic parameters for the forward carboxylation reaction of the human enzyme are not fully characterized.

Regulation of AIR Flux

The flux of AIR through the de novo purine biosynthesis pathway is tightly regulated at multiple levels to meet cellular demands for purine nucleotides while avoiding wasteful energy expenditure.

Transcriptional Regulation

In prokaryotes such as E. coli, the expression of the pur genes, including purK and purE, is controlled by the PurR repressor .[13] PurR binds to a conserved operator sequence, the PUR box, in the promoter region of these genes, repressing their transcription in the presence of sufficient purines (hypoxanthine or guanine). When purine levels are low, the co-repressor dissociates from PurR, allowing for the transcription of the purine biosynthesis genes.

In humans, the transcriptional regulation of the GART and PAICS genes is more complex and can be influenced by transcription factors such as MYC , which is often upregulated in cancer cells.[7]

Allosteric Regulation and Post-Translational Modification

The activity of enzymes in the de novo purine synthesis pathway is also subject to allosteric regulation by downstream purine nucleotides, providing a feedback mechanism. While specific allosteric sites on the AIRS domain of GART and the AIRC domain of PAICS are not well-defined, the overall pathway is known to be inhibited by AMP, GMP, and IMP.[14]

A key regulatory mechanism involves the AMP-activated protein kinase (AMPK) , a central energy sensor of the cell. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated. Activated AMPK can phosphorylate and lead to the sequestration of formylglycinamidine ribonucleotide synthase (FGAMS), the enzyme immediately preceding AIR synthetase.[10] This sequestration effectively downregulates the entire pathway, conserving energy.

Experimental Protocols

Continuous Coupled Spectrophotometric Assay for AIR Synthetase Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

-

AIR Synthetase: FGAM + ATP → AIR + ADP + Pi

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl

-

FGAM (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

AIR Synthetase (enzyme sample)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, FGAM, ATP, PEP, NADH, PK, and LDH.

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiate the reaction by adding the AIR Synthetase enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the AIR Synthetase activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

HPLC-Based Assay for AIR Carboxylase Activity

This assay directly measures the formation of the product, CAIR, from the substrate, AIR, using High-Performance Liquid Chromatography (HPLC).

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM NaHCO₃

-

AIR (substrate)

-

AIR Carboxylase (enzyme sample, e.g., purified PAICS)

-

Quenching Solution: 1 M HCl

Procedure:

-

Prepare the reaction mixture containing Assay Buffer and AIR.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the AIR Carboxylase enzyme sample.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of Quenching Solution.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC using a C18 column.

-

Monitor the elution of AIR and CAIR by their absorbance at a suitable wavelength (e.g., 260 nm).

-

Quantify the amount of CAIR produced by comparing the peak area to a standard curve of known CAIR concentrations.

-

The initial rate of CAIR formation represents the AIR Carboxylase activity.

13C-Metabolic Flux Analysis of the De Novo Purine Biosynthesis Pathway

This technique allows for the quantification of the rate of carbon flow (flux) through the purine biosynthesis pathway in living cells.

Principle:

Cells are cultured in a medium containing a 13C-labeled substrate, such as [U-¹³C]-glucose. The labeled carbon atoms are incorporated into metabolic intermediates, including those of the de novo purine biosynthesis pathway. The mass isotopomer distribution of these intermediates is then measured by mass spectrometry (MS), and this data is used in a computational model to calculate the metabolic fluxes.[15][16][17][18][19]

General Workflow:

-

Cell Culture: Culture cells of interest (e.g., cancer cell lines) in a defined medium.

-

Isotopic Labeling: Switch the cells to a medium containing the 13C-labeled tracer and culture until isotopic steady-state is reached.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of purine pathway intermediates, including AIR and its precursors and products.

-

Flux Calculation: Use a metabolic model and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model and estimate the intracellular metabolic fluxes.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the study of AIR in de novo purine biosynthesis.

Figure 1: De Novo Purine Biosynthesis Pathway Highlighting AIR.

Figure 2: AMPK-mediated Regulation of De Novo Purine Biosynthesis.

Figure 3: Experimental Workflow for HPLC-Based AIR Carboxylase Assay.

Conclusion and Future Directions

This compound stands as a critical juncture in the de novo purine biosynthesis pathway. The enzymes that catalyze its formation and subsequent conversion are finely regulated and represent promising targets for therapeutic intervention, particularly in oncology and infectious diseases. The divergence in the AIR carboxylation step between prokaryotes and eukaryotes provides a clear window for the development of selective antimicrobial agents.

Future research should focus on obtaining a more complete kinetic characterization of the human enzymes, particularly the AIRS domain of GART and the AIRC domain of PAICS. A deeper understanding of their allosteric regulation and the interplay with other cellular signaling pathways will be crucial for the rational design of novel inhibitors. Furthermore, the application of advanced techniques such as 13C-metabolic flux analysis will be instrumental in elucidating the dynamic regulation of this pathway in various disease states, paving the way for targeted metabolic therapies.

References

- 1. A Fragment-Based Screen for Inhibitors of Escherichia coli N5-CAIR Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies of tri-functional human GART - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutations in the Chinese hamster ovary cell GART gene of de novo purine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence Supporting Substrate Channeling between Domains of Human PAICS: A Time-Course Analysis of 13C-Bicarbonate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Analysis of 14 Genes That Constitute the Purine Catabolic Pathway in Bacillus subtilis and Evidence for a Novel Regulon Controlled by the PucR Transcription Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N5-carboxyaminoimidazole ribonucleotide: evidence for a new intermediate and two new enzymatic activities in the de novo purine biosynthetic pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Analysis of the Active Site Geometry of N5-Carboxyaminoimidazole Ribonucleotide Synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. N5-CAIR Mutase: the role of a CO2 binding site and substrate movement in catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purine metabolism - Wikipedia [en.wikipedia.org]

- 15. d-nb.info [d-nb.info]

- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Identification of Key Genes in Purine Metabolism as Prognostic Biomarker for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

5-Aminoimidazole ribonucleotide metabolic pathway

An In-depth Technical Guide to the 5-Aminoimidazole Ribonucleotide (AIR) Metabolic Pathway

Introduction

The de novo purine (B94841) biosynthesis pathway is a fundamental and highly conserved metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA.[1][2] This energy-intensive pathway constructs the purine ring system step-by-step upon a ribose-5-phosphate (B1218738) scaffold, culminating in the formation of inosine (B1671953) monophosphate (IMP).[3][4] IMP serves as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[5] Central to this intricate pathway is the intermediate, this compound (AIR).[6][7] The formation and subsequent conversion of AIR represent critical steps in the overall synthesis of purines. This guide provides a detailed examination of the AIR metabolic pathway, its regulation, the enzymes involved, and its significance as a target for drug development.

The De Novo Pathway: Synthesis of this compound (AIR)

The synthesis of AIR is the culmination of the first five steps of the ten-step de novo purine biosynthesis pathway. This process occurs in the cytosol and involves a series of enzymatic reactions that build the imidazole (B134444) ring of the purine nucleus.[4]

-

Phosphoribosyl Pyrophosphate (PRPP) Synthesis: The pathway initiates with the activation of ribose-5-phosphate to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase), a reaction that consumes ATP.[3][4]

-

Formation of Phosphoribosylamine (PRA): The first committed step is catalyzed by amidophosphoribosyltransferase, which displaces the pyrophosphate group of PRPP with the amide nitrogen from glutamine, forming 5'-phosphoribosylamine (PRA).[3][4] This step is a major point of regulation.[3][8]

-

Glycine (B1666218) Addition to form Glycinamide (B1583983) Ribonucleotide (GAR): The enzyme phosphoribosylamine-glycine ligase (GAR synthetase) catalyzes the ATP-dependent addition of glycine to PRA, forming glycinamide ribonucleotide (GAR).[6] In humans, this enzyme is part of a trifunctional protein.[9][10]

-

Formylation of GAR to form Formylglycinamide Ribonucleotide (FGAR): The GAR transformylase (GART) domain of the trifunctional protein catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of GAR, yielding phosphoribosyl-N-formylglycineamide (FGAR).[6][9]

-

Ring Closure to form this compound (AIR): The fifth step, catalyzed by AIR synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase), is an ATP-dependent reaction that closes the imidazole ring to form this compound (AIR).[11][12][13] This enzyme is also part of the trifunctional purine biosynthetic protein in humans.[11]

The Metabolic Fate of AIR: Conversion to IMP

Once synthesized, AIR is a substrate for a series of reactions that complete the purine ring, ultimately forming IMP.

-

Carboxylation of AIR to CAIR: In vertebrates, the bifunctional enzyme PAICS catalyzes the carboxylation of AIR using bicarbonate (HCO3-) to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[14][15] This reaction does not require ATP.[15] In contrast, bacteria like E. coli utilize two separate enzymes, PurK and PurE, for this conversion in a two-step, ATP-dependent process.[14][16]

-

Aspartate Addition to form SAICAR: The SAICAR synthetase domain of the PAICS enzyme then catalyzes the ATP-dependent ligation of L-aspartate to CAIR, forming 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR).[17][18][19]

-

Cleavage of Fumarate (B1241708) to form AICAR: Adenylosuccinate lyase (ADSL) cleaves fumarate from SAICAR to produce 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).

-

Formylation of AICAR to form FAICAR: The bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) first catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to AICAR, forming 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[20]

-

Ring Closure to form IMP: The IMP cyclohydrolase domain of ATIC then catalyzes the final ring closure, releasing a water molecule to form inosine monophosphate (IMP).[20]

Regulation of the Purine Biosynthesis Pathway

The de novo purine synthesis pathway is tightly regulated to maintain appropriate levels of purine nucleotides while conserving cellular energy.[8]

-

Feedback Inhibition: The primary control point is the enzyme amidophosphoribosyltransferase, which catalyzes the first committed step.[3][4] This enzyme is allosterically inhibited by the end products of the pathway: IMP, AMP, and GMP.[3][8] PRPP synthetase is also subject to feedback inhibition by purine ribonucleotides.[3][8]

-

Branch Point Regulation: At the IMP branch point, the synthesis of AMP and GMP is reciprocally regulated. The synthesis of AMP requires GTP, while the synthesis of GMP requires ATP.[5] This ensures a balanced production of both adenine (B156593) and guanine (B1146940) nucleotides.[5][8]

-

The Purinosome: Under conditions of high purine demand, the enzymes of the de novo pathway have been observed to co-localize into dynamic, multi-enzyme complexes called purinosomes.[1][21] This metabolic channeling is thought to increase the efficiency of the pathway by facilitating the transfer of unstable intermediates between enzymes and positioning the pathway near mitochondria to access high concentrations of ATP.[1][2]

Quantitative Data on the AIR Pathway

Quantitative analysis of the de novo purine synthesis pathway provides insights into its regulation and flux. Studies have shown that the formation of purinosomes is directly correlated with an increase in the rate of purine biosynthesis.[21][22]

| Condition | Metabolite | Fold Change | Significance |

| Purine-depleted media (promotes purinosome formation) | IMP | ~3-fold increase | Indicates increased de novo synthesis flux.[21][22][23] |

| Purine-depleted media | AMP/GMP ratio | No significant change | Suggests coordinated regulation downstream of IMP.[21][23] |

| Purine-depleted media | ATP/ADP ratio | No significant change | Cellular energy status is maintained.[21][23] |

Table 1: Relative metabolite concentrations in HeLa cells under conditions that stimulate purinosome formation.

Experimental Protocols

Studying the AIR metabolic pathway often involves a combination of enzymatic assays and metabolic flux analysis.

Protocol 1: Metabolic Flux Analysis using Isotope Labeling

This method is used to measure the rate of de novo purine synthesis.

-

Cell Culture: Culture cells (e.g., HeLa cells) in both standard purine-rich media and purine-depleted media to induce purinosome formation.[21]

-

Isotope Pulse: Introduce a stable isotope-labeled precursor into the culture medium. A common choice is [¹⁵N]glycine, which is incorporated into the purine ring during the GAR synthetase step.[21]

-

Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled precursor.

-

Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the labeled and unlabeled purine intermediates and nucleotides (e.g., IMP, AMP, GMP).[24][25]

-

Flux Calculation: The rate of incorporation of the ¹⁵N label into the purine pool is calculated to determine the biosynthetic flux.[21]

Protocol 2: Enzymatic Assays

Enzymatic assays are used to measure the activity of specific enzymes in the pathway, such as AIR carboxylase or SAICAR synthetase. These are often spectrophotometric assays that monitor the change in absorbance of a substrate or product over time.[26]

-

Enzyme Preparation: Purify the enzyme of interest from a native source or using a recombinant expression system.[15]

-

Reaction Mixture: Prepare a reaction buffer containing the substrate (e.g., AIR for AIR carboxylase), any required cofactors (e.g., ATP, Mg²⁺ for SAICAR synthetase), and the enzyme.[17][18]

-

Spectrophotometric Monitoring: Place the reaction mixture in a spectrophotometer and monitor the reaction at a specific wavelength. For example, the activity of adenosine deaminase, an enzyme in purine metabolism, can be monitored by the decrease in absorbance at 265 nm as adenosine is converted to inosine.[26]

-

Activity Calculation: The initial rate of the reaction is determined from the change in absorbance over time, and the enzyme activity is calculated.

-

Inhibitor Screening: Potential inhibitors can be added to the reaction mixture to assess their effect on enzyme activity.[26][27][28]

Relevance to Drug Development

The enzymes of the de novo purine biosynthesis pathway are attractive targets for the development of therapeutic agents, particularly in oncology and infectious diseases, due to the high demand for nucleotides in rapidly proliferating cells.

-

Anticancer Agents: Drugs like methotrexate (B535133) indirectly inhibit purine synthesis by blocking the regeneration of tetrahydrofolate, a required cofactor for GAR transformylase and AICAR transformylase.[3] Specific inhibitors of enzymes like GAR transformylase have been developed as antineoplastic agents.[29][30]

-

Immunosuppressants: Mycophenolate mofetil inhibits inosine monophosphate dehydrogenase (IMPDH), which catalyzes a key step in GMP synthesis, and is used to prevent organ transplant rejection.[3]

-

Antimicrobials: Structural differences between the human and bacterial enzymes of this pathway, such as SAICAR synthetase, offer opportunities for the design of selective antibacterial drugs.[18][31]

Conclusion

The metabolic pathway centered around this compound is a vital component of cellular metabolism, providing the necessary precursors for nucleic acid synthesis. The intricate series of enzymatic reactions leading to and from AIR are tightly regulated to meet the cell's metabolic demands. The formation of the purinosome represents a sophisticated mechanism of metabolic organization to enhance pathway efficiency. Due to its critical role in cell proliferation, the AIR metabolic pathway remains a significant area of research and a promising target for the development of new therapeutic interventions.

References

- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. 5-Aminoimidazole ribotide - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ignoucorner.com [ignoucorner.com]

- 9. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 10. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]

- 11. AIR synthetase (FGAM cyclase) - Wikipedia [en.wikipedia.org]

- 12. File:AIR Synthetase.svg - Wikipedia [en.wikipedia.org]

- 13. Reactome | FGAM + ATP => AIR + ADP + Pi [reactome.org]

- 14. Phosphoribosylaminoimidazole carboxylase - Wikipedia [en.wikipedia.org]

- 15. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. proteopedia.org [proteopedia.org]

- 17. SAICAR synthetase - Proteopedia, life in 3D [proteopedia.org]

- 18. Structures of SAICAR synthetase (PurC) from Streptococcus pneumoniae with ADP, Mg2+, AIR and Asp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The structure of SAICAR synthase: an enzyme in the de novo pathway of purine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. Interrogating the Mechanism of a Tight Binding Inhibitor of AIR Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Glycinamide Ribotide Transformylase [chem.gla.ac.uk]

- 30. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 5-Aminoimidazole Ribonucleotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole ribonucleotide (AIR) is a pivotal intermediate in the de novo biosynthesis of purine (B94841) nucleotides, the fundamental building blocks of DNA and RNA. The intricate pathway leading to the synthesis of purines has been a subject of intense scientific scrutiny for decades, with the elucidation of each step representing a significant milestone in our understanding of cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, and biosynthesis of AIR, with a focus on the enzymatic reactions and experimental methodologies that have been instrumental in this field of research. The detailed presentation of quantitative data, experimental protocols, and signaling pathways is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

The de novo purine synthesis pathway commences with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The elucidation of this multi-step enzymatic cascade is largely credited to the pioneering work of John M. Buchanan and G. Robert Greenberg in the 1950s.[1] Their independent research laid the foundation for our current understanding of purine metabolism and its significance in cellular function.

Discovery and History of this compound

The journey to uncover the intricate steps of purine biosynthesis was a gradual process, marked by the meticulous work of numerous scientists over several decades.

Timeline of Key Discoveries:

-

Early 1950s: John M. Buchanan and G. Robert Greenberg, through a series of elegant isotopic labeling experiments in pigeons, independently delineated the precursors of the purine ring.[1] Their work established that the atoms of the purine ring are derived from glycine, formate, glutamine, aspartate, and carbon dioxide.

-

Mid-1950s: The intermediates of the pathway began to be identified. The accumulation of specific compounds in sulfonamide-inhibited bacterial cultures provided crucial clues. One of these accumulating compounds was identified as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate that appears later in the pathway than AIR.

-

Late 1950s: Further research led to the identification of earlier intermediates, including glycinamide (B1583983) ribonucleotide (GAR) and formylglycinamide ribonucleotide (FGAR). The enzymatic conversion of FGAR to AIR was a critical discovery, establishing AIR as a key cyclic intermediate in the pathway.

-

1988: The first non-enzymatic synthesis of this compound was reported, providing a chemical route to this historically challenging molecule and facilitating further biochemical studies.[2]

The identification of AIR was a significant breakthrough, as it represented the first of the two ring closure events in the formation of the purine bicyclic structure. This discovery was essential for piecing together the entire sequence of reactions in the de novo purine biosynthesis pathway.

Biosynthesis of this compound

The formation of AIR is the culmination of the first five steps of the de novo purine biosynthesis pathway. This process begins with PRPP and involves the sequential addition of atoms from various precursors, catalyzed by a series of specific enzymes.

The Biosynthetic Pathway to AIR

Caption: The de novo biosynthetic pathway leading to this compound (AIR).

Step 1: Formation of Glycinamide Ribonucleotide (GAR)

The synthesis of GAR from phosphoribosylamine (PRA), glycine, and ATP is catalyzed by phosphoribosylamine-glycine ligase , commonly known as GAR synthetase (encoded by the purD gene). This reaction establishes the C4, C5, and N7 atoms of the future purine ring.

Step 2: Formation of Formylglycinamide Ribonucleotide (FGAR)

The subsequent step involves the formylation of the amino group of GAR, utilizing N¹⁰-formyltetrahydrofolate as the formyl donor. This reaction is catalyzed by phosphoribosylglycinamide formyltransferase , or GAR transformylase (encoded by the purN gene in E. coli). This adds the C8 atom to the growing purine precursor.

Step 3: Formation of this compound (AIR)

The final step in the synthesis of AIR is the ATP-dependent ring closure of phosphoribosylformylglycinamidine (FGAM), which is formed from FGAR in a reaction catalyzed by FGAM synthetase. This intramolecular cyclization is catalyzed by AIR synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase, encoded by the purM gene). This reaction forms the five-membered imidazole (B134444) ring of the purine nucleus.

Enzymology of AIR Biosynthesis

The enzymes responsible for the synthesis of AIR have been the subject of extensive study, providing insights into their structure, function, and regulation.

Quantitative Data on Enzymes of AIR Biosynthesis

| Enzyme | Gene (E. coli) | Source Organism | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) |

| GAR Synthetase | purD | Escherichia coli | 70 µM (PRA) | - | - | 7.5-8.5 | 37 |

| Escherichia coli | 270 µM (Glycine) | - | - | ||||

| Escherichia coli | 170 µM (ATP) | - | - | ||||

| Aquifex aeolicus | 0.59 mM (Glycine) | - | - | 7.5 | 90 | ||

| Aquifex aeolicus | 1.01 mM (ATP) | - | - | ||||

| GAR Transformylase | purN | Murine Lymphoma | 0.4 mM (GAR) | 2 µmol/(min·mg) | 4 s⁻¹ | 7.5-8.0 | 25 |

| Human (recombinant) | - | - | - | 7.5-8.0 | 25 | ||

| AIR Synthetase | purM | Escherichia coli | - | - | - | 7.4 | 37 |

Note: Data for Vmax and kcat are not always available in the literature under standardized conditions, hence some fields are marked as "-". Further research is required for a complete comparative dataset.

Experimental Protocols

The study of AIR and its biosynthetic enzymes relies on a variety of experimental techniques. Below are generalized protocols for the assay of the key enzymes involved in AIR synthesis.

General Experimental Workflow

Caption: A generalized workflow for the purification and kinetic analysis of enzymes.

Phosphoribosylamine-Glycine Ligase (GAR Synthetase) Assay

This assay measures the conversion of PRA, glycine, and ATP to GAR, ADP, and phosphate (B84403).

Materials:

-

Enzyme: Purified or partially purified GAR synthetase.

-

Substrates:

-

Phosphoribosylamine (PRA): Synthesized in situ from ribose-5-phosphate (B1218738) and ammonium (B1175870) chloride or generated enzymatically. Due to its instability, it is typically not stored.

-

Glycine solution (e.g., 100 mM).

-

ATP solution (e.g., 50 mM, pH 7.0).

-

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing MgCl₂ (e.g., 10 mM).

-

Detection Reagents:

-

For a colorimetric assay: Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent) or ADP (e.g., coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, monitoring NADH oxidation at 340 nm).

-

For a radioactive assay: [¹⁴C]-glycine.

-

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the buffer, MgCl₂, ATP, and glycine.

-

Enzyme Addition: Initiate the reaction by adding a known amount of GAR synthetase. The final volume should be kept constant for all assays.

-

In situ PRA Generation (if applicable): If PRA is generated in situ, pre-incubate ribose-5-phosphate and a high concentration of ammonium chloride before adding the other components.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid or by heat inactivation).

-

Product Quantification:

-

Colorimetric Assay (Phosphate): After quenching, centrifuge to remove precipitated protein. Add the colorimetric reagent to the supernatant and measure the absorbance at the appropriate wavelength.

-

Coupled Enzyme Assay (ADP): The reaction is continuously monitored in a spectrophotometer by coupling the production of ADP to the oxidation of NADH.

-

Radioactive Assay: Separate the radiolabeled GAR from unreacted [¹⁴C]-glycine using a suitable method (e.g., ion-exchange chromatography or TLC) and quantify the radioactivity in the GAR fraction.

-

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme. Determine kinetic parameters by varying the substrate concentrations.

Phosphoribosylglycinamide Formyltransferase (GAR Transformylase) Assay

This assay measures the formylation of GAR to FGAR.

Materials:

-

Enzyme: Purified GAR transformylase.

-

Substrates:

-

Glycinamide ribonucleotide (GAR).

-

N¹⁰-formyltetrahydrofolate (¹⁰-formyl-THF).

-

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5).

-

Detection Method: The reaction can be monitored by the decrease in absorbance at 295 nm, which corresponds to the conversion of ¹⁰-formyl-THF to tetrahydrofolate.

Protocol:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the buffer and GAR.

-

Pre-incubation: Pre-incubate the mixture at the assay temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the reaction by adding ¹⁰-formyl-THF and immediately start monitoring the absorbance at 295 nm in a spectrophotometer.

-

Data Acquisition: Record the change in absorbance over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the conversion of ¹⁰-formyl-THF. Determine kinetic parameters by varying the concentrations of GAR and ¹⁰-formyl-THF.

AIR Synthetase Assay

This assay measures the cyclization of FGAM to AIR.

Materials:

-

Enzyme: Purified AIR synthetase.

-

Substrate: Phosphoribosylformylglycinamidine (FGAM).

-

Cofactor: ATP solution (e.g., 50 mM, pH 7.0).

-

Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM).

-

Detection Method: The formation of AIR can be monitored by a colorimetric method (Bratton-Marshall assay) after converting AIR to a colored derivative.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, MgCl₂, ATP, and FGAM.

-

Enzyme Addition: Initiate the reaction by adding a known amount of AIR synthetase.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Colorimetric Detection (Bratton-Marshall Assay): a. Add sodium nitrite (B80452) to the quenched reaction mixture and incubate. b. Add ammonium sulfamate (B1201201) to destroy excess nitrite. c. Add N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent) and incubate to allow color development. d. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of AIR produced by comparing the absorbance to a standard curve generated with a known concentration of an aminoimidazole derivative. Calculate the enzyme activity and kinetic parameters.

Conclusion

The discovery and detailed characterization of this compound and its biosynthetic pathway represent a triumph of modern biochemistry. From the foundational isotopic labeling studies to the intricate kinetic and structural analyses of the enzymes involved, our understanding of this fundamental metabolic process has grown immensely. This in-depth technical guide has provided a comprehensive overview of the history, enzymology, and experimental methodologies related to AIR.

The enzymes of the AIR biosynthetic pathway remain attractive targets for the development of novel therapeutic agents, particularly in the areas of cancer and infectious diseases. A thorough understanding of their kinetic properties and the availability of robust experimental protocols are essential for the rational design and evaluation of new inhibitors. It is our hope that this guide will serve as a valuable resource for researchers and professionals in their ongoing efforts to unravel the complexities of purine metabolism and to leverage this knowledge for the advancement of human health.

References

The Enzymatic Crossroads of Purine Biosynthesis: A Technical Guide to the Conversion of 5-Aminoimidazole Ribonucleotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 5-Aminoimidazole ribonucleotide (AIR) represents a critical juncture in the de novo purine (B94841) biosynthesis pathway, a fundamental process for cellular proliferation and survival. This essential metabolic step, leading to the formation of 4-carboxy-5-aminoimidazole ribonucleotide (CAIR), is characterized by a fascinating divergence in enzymatic strategy between vertebrates and most prokaryotes. This technical guide provides an in-depth exploration of the enzymes catalyzing this transformation, their kinetic properties, and the intricate signaling networks that govern their activity. Detailed experimental protocols and workflow visualizations are presented to facilitate further research and therapeutic development targeting this vital pathway.

Introduction

This compound (AIR) is a key intermediate in the multi-step enzymatic synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides.[1][2][3] The carboxylation of AIR to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a pivotal carbon-carbon bond-forming reaction within this pathway.[4][5][6][7] Two distinct evolutionary solutions have emerged for this conversion, offering a potential window for selective therapeutic intervention.

In vertebrates, a single bifunctional enzyme, AIR carboxylase (Class II PurE), directly catalyzes the carboxylation of AIR using carbon dioxide.[6][7][8][9] In contrast, the majority of prokaryotes, fungi, and plants employ a two-step process mediated by two separate enzymes: N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK) and N5-carboxyaminoimidazole ribonucleotide mutase (Class I PurE).[4][8][10] PurK first catalyzes the ATP-dependent carboxylation of AIR to N5-CAIR, which is then isomerized to CAIR by PurE.[4][10] This divergence presents a compelling target for the development of novel antimicrobial agents.

Enzymatic Pathways and Mechanisms

The Vertebrate Pathway: AIR Carboxylase (Class II PurE)

The vertebrate AIR carboxylase, a domain of the bifunctional protein PAICS in humans, directly converts AIR and CO2 to CAIR without the requirement of ATP.[6][11] Two primary mechanisms have been proposed for this reaction:

-

N-ylide Intermediate Mechanism: This mechanism posits the protonation of the N3 of AIR, followed by deprotonation at C4 to generate a reactive N-ylide intermediate. This nucleophilic intermediate then attacks carbon dioxide to form CAIR.[7]

-

Direct CO2 Attack: An alternative mechanism involves the direct electrophilic attack of CO2 on the C4 position of the imidazole (B134444) ring, a process that may be facilitated by the electron-rich exocyclic amino group.[7]

The Prokaryotic Pathway: PurK and PurE (Class I)

The prokaryotic pathway involves two distinct enzymatic steps:

-

N5-CAIR Synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the exocyclic N5 amine of AIR to form N5-CAIR. The reaction proceeds via a proposed carboxyphosphate (B1215591) intermediate, generated from ATP and bicarbonate.[8][10][12]

-

N5-CAIR Mutase (PurE): This mutase then facilitates the intramolecular transfer of the carboxyl group from the N5 position to the C4 position of the imidazole ring, yielding CAIR.[4] Evidence suggests a direct transfer mechanism without the release of free CO2.[4]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of AIR to CAIR.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| AIR Carboxylase | Gallus gallus | HCO3- | ~100 (estimated) | Not Reported | [11] |

| N5-CAIR Mutase (PurE) | Escherichia coli | N5-CAIR | Not Reported | 15.5 ± 0.9 | [2] |

| CAIR | 1 (for reverse) | Not Reported | [2] | ||

| N5-CAIR Synthetase (PurK) | Staphylococcus aureus | AIR | 13.9 | Not Reported | [13] |

| ATP | 43.2 | Not Reported | [13] | ||

| Bicarbonate | ~18,800 | Not Reported | [13] |

Note: The Km value for Gallus gallus AIR carboxylase with HCO3- is estimated based on the report that it is 10-fold lower than that of E. coli PurE.[11] The precise value for the chicken enzyme has not been reported.

Signaling Pathways and Regulation

The enzymatic conversion of AIR is embedded within the tightly regulated de novo purine biosynthesis pathway. Key regulatory mechanisms include:

-

Feedback Inhibition: The end products of the pathway, IMP, AMP, and GMP, allosterically inhibit the initial and committed steps of the pathway, catalyzed by PRPP synthetase and glutamine-PRPP amidotransferase, respectively.[2][5][14]

-

Purinosome Formation: Under conditions of purine depletion, the enzymes of the de novo purine synthesis pathway can co-localize to form dynamic, multi-enzyme complexes called purinosomes.[4][8] This spatial organization is thought to enhance metabolic flux by channeling unstable intermediates and is regulated by signaling pathways such as mTOR.[4][6]

-

AMPK Signaling: AMP-activated protein kinase (AMPK), a central energy sensor, downregulates de novo purine synthesis. Activation of AMPK can lead to the sequestration of the enzyme FGAMS, which precedes the AIR-to-CAIR conversion step, thereby reducing the overall pathway flux.[3][7][15][16]

-

MAPK/ERK Signaling: The Ras-MAPK/ERK signaling cascade, often hyperactive in cancer cells, has been shown to stimulate de novo purine synthesis, highlighting a link between oncogenic signaling and nucleotide metabolism.[14]

Experimental Protocols

Spectrophotometric Assay for AIR Carboxylase Activity (Vertebrates)

This protocol is a representative method based on coupled enzyme assays for carboxylases.

Principle: The CO2 consumed by AIR carboxylase is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2

-

This compound (AIR) solution

-

NADH

-

Phosphoenolpyruvate carboxylase (PEPC)

-

Malate dehydrogenase (MDH)

-

Purified AIR carboxylase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, PEP, and NADH.

-

Add PEPC and MDH to the mixture and incubate for 5 minutes at 37°C to establish a stable baseline.

-

Initiate the reaction by adding a known concentration of AIR.

-

Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the rate of CO2 fixation by AIR carboxylase.

Coupled Spectrophotometric Assay for N5-CAIR Synthetase (PurK) Activity (Prokaryotes)

Principle: The ATP consumed by PurK is regenerated by pyruvate (B1213749) kinase, which converts phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[13]

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.8

-

AIR solution

-

ATP solution

-

NaHCO3 solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified PurK enzyme

Procedure:

-

In a cuvette, combine Assay Buffer, AIR, ATP, NaHCO3, PEP, NADH, PK, and LDH.

-

Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the purified PurK enzyme.

-

Continuously monitor the decrease in absorbance at 340 nm.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

Coupled Spectrophotometric Assay for N5-CAIR Mutase (PurE) Activity (Prokaryotes)

Principle: The product of the PurE reaction, CAIR, is used as a substrate by SAICAR synthetase (PurC) in an ATP-dependent reaction to produce SAICAR. The formation of SAICAR can be directly monitored by the increase in absorbance at 282 nm.[2]

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2

-

N5-CAIR (substrate for PurE, generated in situ or synthesized)

-

L-aspartate

-

ATP

-

Purified SAICAR synthetase (PurC)

-

Purified N5-CAIR mutase (PurE)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, N5-CAIR, L-aspartate, ATP, and PurC.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified PurE enzyme.

-

Monitor the increase in absorbance at 282 nm over time.

-

The initial rate of SAICAR formation is determined from the linear phase of the reaction.

Visualizations

Enzymatic Conversion Pathways of AIR

Caption: Divergent enzymatic pathways for the conversion of AIR to CAIR.

Signaling Pathways Regulating Purine Biosynthesis

References

- 1. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Biochemical and mechanistic characterization of Gallus gallus 5-aminoi" by Steven Michael Firestine [docs.lib.purdue.edu]

- 3. youtube.com [youtube.com]

- 4. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphoribosylaminoimidazole carboxylase - Wikipedia [en.wikipedia.org]

- 11. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A continuous spectrophotometric assay for aspartate transcarbamylase and ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and properties of an enzyme duet, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase, involved in the biosynthesis of purine nucleotides de novo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A continual spectrophotometric assay for amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. msesupplies.com [msesupplies.com]

- 16. prospecbio.com [prospecbio.com]

5-Aminoimidazole Ribonucleotide: A Linchpin in Cellular Metabolism

For Immediate Release

[City, State] – [Date] – 5-Aminoimidazole ribonucleotide (AIR) is a critical biochemical intermediate situated at the crossroads of essential metabolic pathways, primarily known for its role in the de novo biosynthesis of purines. This technical guide provides an in-depth exploration of AIR's biosynthesis, its multifaceted roles in cellular processes, and the methodologies employed for its study, targeting researchers, scientists, and professionals in drug development.

Abstract

This compound (AIR) is a pivotal intermediate in the biosynthesis of purine (B94841) nucleotides, serving as a precursor to inosine (B1671953) monophosphate (IMP), and subsequently adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Beyond its central role in purine metabolism, AIR is also a precursor for the biosynthesis of thiamine (B1217682) (vitamin B1) and the 5,6-dimethylbenzimidazole (B1208971) moiety of cobalamin (vitamin B12). Understanding the enzymatic reactions and regulatory mechanisms governing AIR synthesis and consumption is crucial for the development of therapeutics targeting cell proliferation and microbial metabolism. This whitepaper details the biosynthesis of AIR, its subsequent metabolic fate, the enzymes involved, and provides an overview of experimental protocols for its analysis.

Introduction

The de novo purine biosynthesis pathway is a highly conserved and essential process for the production of purine nucleotides, which are fundamental building blocks for nucleic acids, coenzymes, and signaling molecules. This compound (AIR) represents the fifth intermediate in this ten-step pathway, marking the formation of the imidazole (B134444) ring of the purine structure. Its strategic position makes the enzymes responsible for its synthesis and conversion attractive targets for antimicrobial and anticancer drug development.

Biosynthesis of this compound (AIR)

The synthesis of AIR is a multi-step enzymatic process that begins with D-ribose 5-phosphate.

Pathway Overview

The formation of AIR from its precursor, 5'-phosphoribosyl-N-formylglycinamidine (FGAM), is the culmination of the initial phase of purine biosynthesis. The overall pathway leading to AIR is depicted below.

Regulating the Crossroads of Purine Metabolism: A Technical Guide to 5-Aminoimidazole Ribonucleotide (AIR) Homeostasis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate metabolite situated at a key juncture in cellular metabolism. Primarily recognized for its role in the de novo purine (B94841) biosynthesis pathway, AIR also serves as a precursor for the synthesis of thiamine (B1217682) (vitamin B1) and, in some organisms, for components of vitamin B12. The cellular concentration of AIR is meticulously controlled through a complex interplay of enzymatic synthesis, downstream consumption, and intricate regulatory networks. Dysregulation of AIR levels can have significant implications for cell proliferation, energy homeostasis, and has been implicated in various disease states, making the enzymes and pathways governing its metabolism attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the core principles governing the regulation of AIR levels in the cell. It delves into the enzymatic machinery responsible for its synthesis and consumption, the signaling pathways that modulate these processes, and detailed methodologies for the quantification and characterization of this pivotal metabolite and its associated enzymes.

I. The Metabolic Fate of this compound

The intracellular concentration of AIR is determined by the balance between its rate of synthesis and its rate of consumption by various metabolic pathways.

A. Synthesis of AIR: The De Novo Purine Biosynthesis Pathway

AIR is the product of the fifth step in the highly conserved de novo purine biosynthesis pathway, which constructs the purine ring from simpler precursors.

The Trifunctional Enzyme GARS-AIRS-GART: In humans and other vertebrates, the synthesis of AIR is catalyzed by the phosphoribosylaminoimidazole synthetase (AIRS) domain of a large, trifunctional enzyme known as GARS-AIRS-GART[1][2]. This polypeptide also contains the enzymatic activities for the second and third steps of the pathway: phosphoribosylglycinamide synthetase (GARS) and phosphoribosylglycinamide formyltransferase (GART)[1][3]. The proximity of these enzymatic domains on a single polypeptide is thought to facilitate the channeling of intermediates, increasing the efficiency of the pathway[4][5].

The synthesis of AIR from 5'-phosphoribosylformylglycinamidine (B12757112) (FGAM) is an ATP-dependent reaction[2].

B. Consumption of AIR: Branching Pathways

AIR serves as a substrate for several key metabolic pathways:

-

Purine Biosynthesis: The primary fate of AIR is its continued metabolism within the de novo purine biosynthesis pathway. The bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) catalyzes the next two steps, starting with the carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR)[6][7]. This reaction is a critical control point, and in vertebrates, it is catalyzed by the AIR carboxylase (AIRC) domain of PAICS[6].

-

Thiamine Biosynthesis: AIR is a crucial precursor for the pyrimidine (B1678525) moiety of thiamine (vitamin B1)[8][9]. The enzyme hydroxymethylpyrimidine phosphate (B84403) synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P)[8][9].

-

Cobalamin (Vitamin B12) Biosynthesis: In some anaerobic bacteria, AIR is a precursor to 5,6-dimethylbenzimidazole, a component of vitamin B12[10].

II. Regulation of AIR Levels

The cellular concentration of AIR is tightly regulated at multiple levels, including allosteric control of enzyme activity, transcriptional regulation of gene expression, and modulation by upstream signaling pathways.

A. Allosteric Regulation

The enzymes immediately upstream and downstream of AIR are subject to allosteric regulation, which provides rapid control over the flux through the pathway.

-

Feedback Inhibition: The de novo purine synthesis pathway is primarily regulated by feedback inhibition from its end products, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). These purine nucleotides allosterically inhibit the early, rate-limiting enzymes of the pathway, such as amidophosphoribosyltransferase (PPAT), thereby controlling the overall flux and, consequently, the levels of intermediates like AIR[11].

-

Regulation of Consuming Enzymes: The activity of enzymes that consume AIR can also be allosterically modulated. For instance, the activity of ribonucleotide reductase, an enzyme crucial for producing deoxyribonucleotides for DNA synthesis, is tightly regulated by the binding of ATP and dATP to an overall activity site, and by the binding of various nucleotide effectors to a substrate specificity site[12]. While not directly consuming AIR, its activity influences the overall demand for purine nucleotides, indirectly affecting AIR flux.

B. Transcriptional Regulation of the GART Gene

The expression of the trifunctional GARS-AIRS-GART enzyme is subject to transcriptional control, influencing the cell's capacity for AIR synthesis.

-

Transcription Factors: The promoter of the human GART gene contains binding sites for several transcription factors, including Sp1, E2F-1, and E2F[1]. The gene is also regulated by signaling molecules such as interferon-gamma (IFNG), oncostatin M (OSM), and cellular metabolites like D-glucose[9]. In Drosophila, the expression of the Gart gene is regulated by the circadian clock components CLOCK (CLK) and CYCLE (CYC)[13].

-

Cellular Stress and Proliferation: The expression of GART is often upregulated in response to cellular stress and in rapidly proliferating cells, such as cancer cells, to meet the increased demand for purine nucleotides[14]. For example, GART expression is upregulated in patients with active colitis[14].

C. Signaling Pathways Modulating AIR Metabolism

Cellular signaling networks play a crucial role in coordinating purine metabolism with the overall metabolic state of the cell.

-